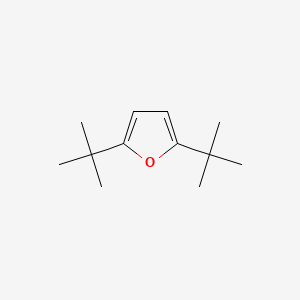

2,5-Di-tert-butylfuran

Description

Current Perspectives on Furanic Chemistry and Heterocyclic Systems

Furanic chemistry, a cornerstone of heterocyclic chemistry, continues to be a vibrant area of research due to the prevalence of the furan (B31954) motif in a vast array of natural products, pharmaceuticals, and agrochemicals. academie-sciences.frunizar.es Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of paramount importance in organic chemistry, forming the backbone of numerous biologically active molecules and functional materials. academie-sciences.frmdpi.org The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a versatile building block, and its derivatives are pivotal intermediates in a multitude of synthetic transformations. academie-sciences.fr

In recent years, there has been a growing interest in the chemistry of sterically hindered furans, where bulky substituents influence the reactivity and stability of the furan ring. Current time information in Bangalore, IN.acs.org These steric groups can direct the regioselectivity of reactions and provide access to unique molecular architectures that would be otherwise difficult to obtain. Current time information in Bangalore, IN.

Strategic Importance of 2,5-Di-tert-butylfuran within Organic Synthesis and Materials Science

This compound, a colorless liquid at room temperature, holds a strategic position in both organic synthesis and materials science. prepchem.com Its bulky tert-butyl groups at the 2 and 5 positions impart specific properties that are advantageous in various applications.

In organic synthesis, this compound serves as a valuable intermediate. prepchem.com For instance, it is a precursor in the synthesis of certain fungicides. rsc.orgpsu.edu The compound can undergo reactions such as cycloadditions, which are powerful methods for constructing complex cyclic molecules. wikipedia.orgmasterorganicchemistry.com The steric hindrance provided by the tert-butyl groups can influence the stereochemical outcome of these reactions, making it a useful tool for controlling molecular architecture. researchgate.net It has also been used in the synthesis of other heterocyclic systems, such as isothiazoles, through ring-opening reactions. rsc.org

In the realm of materials science, there is growing interest in furan-based polymers as sustainable alternatives to petroleum-derived plastics. tandfonline.com While research has heavily focused on polymers derived from 2,5-furandicarboxylic acid (FDCA), the potential of other furan derivatives as monomers is being explored. tandfonline.com this compound has been investigated for its potential as a monomer in the production of polymers and resins, although detailed studies on the properties of these materials are still emerging. prepchem.com The bulky tert-butyl groups could potentially enhance the thermal stability and modify the mechanical properties of resulting polymers.

Overview of Key Academic Research Trajectories for the Compound

Current academic research on this compound is multifaceted, exploring its utility in several key areas:

Cycloaddition Reactions: A significant research trajectory involves the use of this compound and its derivatives in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The furan ring acts as a diene, reacting with various dienophiles to form substituted cyclohexene (B86901) derivatives, which are versatile synthetic intermediates. wikipedia.org The steric bulk of the tert-butyl groups plays a crucial role in influencing the regioselectivity of these cycloadditions. researchgate.net

Synthesis of Novel Heterocycles: Researchers are exploring the transformation of the furan ring in this compound into other heterocyclic systems. For example, its reaction with trithiazyl trichloride (B1173362) provides a pathway to substituted isothiazoles. rsc.org

Photochemistry: The photochemical behavior of this compound and related compounds is another area of investigation. While the compound itself is relatively stable under certain photoirradiation conditions, its derivatives and related structures are photoactive. mdpi.org For instance, the photolysis of 3,4-di-tert-butylthiophene 1-oxide can yield 3,4-di-tert-butylfuran as a product. tandfonline.comtandfonline.com

Physical Organic Chemistry: The compound and its derivatives are subjects of thermochemical studies. The standard molar enthalpies of formation have been measured using combustion calorimetry, providing fundamental data for understanding its stability and reactivity. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H20O | prepchem.com |

| Molecular Weight | 180.29 g/mol | prepchem.com |

| Boiling Point | 194-196 °C | prepchem.com |

| Melting Point | 29-31 °C | prepchem.com |

| Appearance | Colorless liquid | prepchem.com |

Table 2: Synthesis of this compound

| Reactants | Catalyst/Reagents | Product | Yield | Source |

| Furan, tert-butyl chloride | Iron (III) oxide, Iron (III) chloride | This compound | 32% (theoretical) | prepchem.comwikipedia.org |

| 2,5-Dimethylfuran (B142691), tert-butyl chloride | Catalyst | This compound | - | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFPVDATVVDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197312 | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-40-6 | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2,5 Di Tert Butylfuran

Contemporary Synthesis Protocols for 2,5-Di-tert-butylfuran

Catalytic Friedel-Crafts Alkylation Approaches

The direct alkylation of the furan (B31954) ring with tert-butylating agents remains a primary strategy for the synthesis of this compound. The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction conditions.

Conventional Friedel-Crafts catalysts such as aluminum chloride and boron trifluoride etherate have been reported to give very poor yields in the alkylation of furan with isobutene, highlighting the challenges associated with this transformation. ontosight.ai However, significant improvements have been achieved through the use of alternative catalyst systems.

One effective method involves the use of a mixed iron catalyst system. A detailed procedure describes the synthesis of this compound by reacting furan with tert-butyl chloride in dichloromethane (B109758) at reflux temperature (approximately 40°C). prepchem.com This process utilizes a catalyst mixture of iron(III) oxide and iron(III) chloride. prepchem.com The reaction proceeds over a period of about 1.5 hours, followed by an additional 1.5 hours at reflux to ensure completion. prepchem.com This method resulted in a 32% theoretical yield of this compound. prepchem.com

Other Lewis acids have also been explored for Friedel-Crafts reactions of furans, including titanium tetrachloride and zinc chloride, which are noted for their utility in the acylation of furans and could be considered for alkylation as well. google.com The choice of catalyst can be crucial, with weaker catalysts like titanium tetrachloride sometimes being preferred to control the reaction rate. google.com More broadly, a range of Lewis and Brønsted acids, including various metal triflates and mineral acids, have been investigated for Friedel-Crafts alkylations of aromatic compounds and could be optimized for the synthesis of this compound. beilstein-journals.org Zeolite catalysts, such as H-BEA, have also shown promise in the tert-butylation of other aromatic compounds and represent a potential green alternative to traditional Friedel-Crafts catalysts. researchgate.net

Table 1: Catalyst Systems and Conditions for Friedel-Crafts Alkylation of Furan

| Catalyst System | Alkylating Agent | Solvent | Temperature | Yield of this compound | Reference |

| Iron(III) oxide / Iron(III) chloride | tert-butyl chloride | Dichloromethane | ~40°C (reflux) | 32% | prepchem.com |

| Boron trifluoride etherate | isobutene | Not specified | Not specified | 4.0% | ontosight.ai |

| Aluminum chloride | Not specified | Not specified | Not specified | Poor | ontosight.ai |

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation (the Wheland intermediate). Protonation or electrophilic attack on the furan ring is more likely to occur at the C2 (or α) position because the resulting cation is more stable due to better delocalization of the positive charge. nottingham.ac.uk

In the context of producing this compound, the initial alkylation of furan with a tert-butyl group will preferentially occur at one of the α-positions (C2 or C5). The introduction of the first electron-donating tert-butyl group further activates the furan ring towards a second electrophilic attack. This second alkylation is then directed to the other vacant α-position (C5 or C2, respectively) due to both electronic and steric factors, leading to the formation of the 2,5-disubstituted product. ontosight.ai The formation of 2,3- or 2,4-di-tert-butylfuran is generally not favored under typical Friedel-Crafts conditions.

Synthesis via Functionalized Furan Precursors

An alternative to the direct dialkylation of furan is the use of furan precursors that are already functionalized. This approach can offer better control over the regiochemistry and may proceed under milder conditions.

One such strategy involves the further alkylation of 2-tert-butylfuran (B1585044). ontosight.ai This monosubstituted furan can be subjected to a second Friedel-Crafts reaction with a tert-butyl halide to yield this compound. ontosight.ai This stepwise approach can potentially minimize the formation of byproducts and allow for the purification of the intermediate.

Another versatile method starts with furan-2-carboxylic acid. This compound can be converted to its dilithio salt by treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures. Subsequent reaction with an electrophile, in this case, a source of a tert-butyl group, would lead to the formation of 5-tert-butyl-furan-2-carboxylic acid. A second functionalization step, potentially involving another tert-butylation followed by decarboxylation, could yield the desired this compound. A similar strategy has been demonstrated for the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide as the electrophile. researchgate.netnih.gov

Furthermore, 2,5-dimethylfuran (B142691) can serve as a precursor. The reaction of 2,5-dimethylfuran with tert-butyl chloride in the presence of a suitable catalyst can lead to the formation of this compound through the displacement of the methyl groups, although this specific transformation is less commonly detailed. uomosul.edu.iq

Emerging Catalytic Routes to Furan Derivatization

Recent advances in catalysis are opening new avenues for the functionalization of furan rings, which could be adapted for the synthesis of this compound.

While direct radical-mediated tert-butylation of furan is not extensively documented, the analogous adamantylation of furans provides a strong precedent for such transformations. A convenient method for the synthesis of 2-(1-adamantyl)furans has been developed, which involves the adamantylation of furans with 1-adamantanol (B105290) in nitromethane (B149229) in the presence of a Lewis acid catalyst, such as aluminum or bismuth triflate (10 mol%). beilstein-journals.org This reaction proceeds under relatively mild conditions.

Significantly, this methodology has been successfully applied to the adamantylation of 2-tert-butylfuran, yielding 2-(1-adamantyl)-5-(tert-butyl)furan. beilstein-journals.org This demonstrates that a pre-existing tert-butyl group at the 2-position directs the incoming adamantyl group to the 5-position. This reaction highlights the potential for developing radical-mediated C-H functionalization strategies for the introduction of bulky alkyl groups onto the furan ring. The generation of a tert-butyl radical, for instance from tert-butyl hydroperoxide under photocatalytic conditions, and its subsequent addition to a furan derivative is a plausible, albeit yet to be specifically reported, route to this compound. acs.org

Palladium-Catalyzed Cross-Coupling for Arylation of Furan Systems

The arylation of furan systems is a critical transformation in organic synthesis, and palladium-catalyzed cross-coupling reactions represent a powerful tool for this purpose. While direct C-H arylation is a desirable atom-economic approach, the regioselectivity on the furan ring can be challenging. For 2,5-disubstituted furans, the C-3 and C-4 positions are available for functionalization.

Research has demonstrated a simple and efficient procedure for the selective C-4 arylation of 2,5-disubstituted furans through a palladium-catalyzed C-H bond activation. scispace.com This method avoids the need for pre-functionalized starting materials, making it a more streamlined process. For instance, the coupling of 2,5-disubstituted furans with aryl halides can be achieved using a palladium catalyst, offering a direct route to 2,4,5-trisubstituted furans.

Further advancements include the palladium-catalyzed α-alkylation of furans using alkyl iodides. rsc.orgrsc.org While this focuses on alkylation, the underlying principles of activating the furan ring with a palladium catalyst are relevant. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org For example, the combination of Pd(PPh₃)₄ and Xantphos has been identified as an effective catalytic system for the α-alkylation of furan-2-carboxylates. rsc.org

The synthesis of 2,5-disubstituted furans can also be achieved through various palladium-catalyzed methods starting from acyclic precursors. acs.orgorganic-chemistry.orgorganic-chemistry.org One such method involves the palladium-catalyzed annulation of alkyl 3-oxo-6-heptynoates with aryl halides. acs.org Another efficient approach utilizes the cyclization of enyne acetates catalyzed by a combination of a Lewis acid and a palladium catalyst. organic-chemistry.org These syntheses provide the foundational 2,5-disubstituted furan core, which can then be subjected to further functionalization like arylation at the 3 and 4 positions.

| Catalyst System | Reactants | Product Type | Key Finding | Reference(s) |

| Palladium catalyst | 2,5-Disubstituted furan, Aryl halide | C-4 arylated furan | Selective C-H bond activation at the C-4 position. | scispace.com |

| Pd(PPh₃)₄ / Xantphos | Furan-2-carboxylate, Alkyl iodide | α-Alkylated furan | Optimized catalyst/ligand combination for alkylation. | rsc.org |

| Pd(PPh₃)₄ | Alkyl 3-oxo-6-heptynoate, Aryl halide | 2,5-Disubstituted furan | Annulation reaction to form the furan ring. | acs.org |

| Pd(OAc)₂ / BF₃·OEt₂ | Enyne acetate | 2,5-Disubstituted furan | Efficient cyclization tolerant of various functional groups. | organic-chemistry.org |

Elucidation of Complex Reaction Mechanisms Involving this compound

The bulky tert-butyl groups at the 2 and 5 positions of this compound significantly influence its reactivity and the mechanisms of its transformations.

The photochemistry of furans often leads to complex product mixtures. However, the photolysis of this compound exhibits a more defined reaction pathway. researchgate.net Irradiation of this compound (1) results in its rearrangement to produce 2,4-di-tert-butylfuran (17) and an allenic ketone, 2,2,7,7-tetramethylocta-4,5-dien-3-one (18). researchgate.net

The key intermediate in this photochemical rearrangement has been identified as a di-tert-butyl cyclopropenyl ketone (16). researchgate.net The proposed mechanism suggests that the initial excitation of the furan ring leads to the formation of this strained three-membered ring intermediate, which then undergoes further reactions to yield the observed products. researchgate.net Interestingly, independent photolysis of the rearranged 2,4-di-tert-butylfuran (17) does not produce the cyclopropenyl ketone intermediate, indicating the unidirectional nature of this specific rearrangement pathway under the studied conditions. researchgate.net This contrasts with the photolysis of silylfurans, which can produce allenyl aldehydes in high yields. lookchem.com

| Reactant | Condition | Products | Key Intermediate | Reference(s) |

| This compound | Photolysis | 2,4-Di-tert-butylfuran, 2,2,7,7-Tetramethylocta-4,5-dien-3-one | Di-tert-butyl cyclopropenyl ketone | researchgate.net |

This compound can undergo oxidative transformations through various pathways, including sensitized photooxygenation. acs.orgacs.org Reaction with singlet oxygen, typically generated using a photosensitizer and light, leads to the formation of a furan endoperoxide. This [2+4] cycloaddition product is an important reactive intermediate. uomosul.edu.iq

The stability and subsequent reactions of this endoperoxide are influenced by the substituents on the furan ring. For many furans, these intermediates are unstable and can rearrange or be converted to other products. acs.org In the case of this compound, exposure to air can lead to oxidation via a peroxide intermediate, which upon hydrogenation can yield succinaldehyde (B1195056) derivatives. uomosul.edu.iq The study of furan oxidation is also relevant to combustion chemistry, where furanic compounds are considered potential biofuels. unizar.es The oxidation mechanisms involve complex radical chain reactions. unizar.es

The furan ring is generally sensitive to strong acids, which can lead to polymerization or ring-opening reactions. However, the steric hindrance provided by the two tert-butyl groups in this compound imparts significant stability to the cationic species formed upon protonation.

When this compound is treated with a strong acid like sulfuric acid, protonation occurs, leading to the formation of a stable carbocation. uomosul.edu.iq NMR studies have confirmed the structure of this cation, demonstrating that it is stable at room temperature for an extended period (up to 20 days). uomosul.edu.iq This remarkable stability is attributed to the electron-donating nature and the steric shielding of the tert-butyl groups, which delocalize the positive charge and prevent subsequent reactions like polymerization. The addition of water to this stable cationic species quantitatively regenerates the starting this compound, highlighting the reversible nature of the protonation. uomosul.edu.iq

The functionalization of the this compound core is a key strategy for synthesizing more complex molecules with tailored properties.

Starting with this compound, the introduction of additional substituents typically targets the C-3 and C-4 positions. One of the primary challenges in furan chemistry is achieving regioselective substitution at these positions, as the C-2 and C-5 positions are generally more reactive. psu.edu

Strategies to overcome this involve multi-step synthetic sequences. For instance, a bromo or chloro group can be introduced at the 3-position of this compound to create 3-bromo-2,5-di-tert-butylfuran or 3-chloro-2,5-di-tert-butylfuran. researchgate.net These halogenated derivatives then serve as versatile handles for introducing other functional groups through cross-coupling reactions or other substitution chemistries.

Another powerful strategy for creating multi-substituted furans involves building the ring from acyclic precursors, which allows for the controlled placement of substituents. researchgate.netmdpi.org For example, a protocol involving the N-bromosuccinimide-mediated cyclization of vinylketene dithioacetals provides a route to 2,3,5-trisubstituted furans. researchgate.net While not starting from this compound itself, these methods are essential for accessing analogs with specific substitution patterns that might be difficult to achieve through direct derivatization.

| Starting Material | Reagent(s) | Product | Strategy | Reference(s) |

| This compound | Halogenating agent | 3-Halo-2,5-di-tert-butylfuran | Direct halogenation for further functionalization. | researchgate.net |

| α-Formylketene dithioacetals | Wittig reagent, NBS | 2,3,5-Trisubstituted furan | Ring synthesis from acyclic precursor. | researchgate.net |

| Furan | Acetylenic dienophile | 3,4-Disubstituted furan | Microwave-enhanced Diels-Alder/retro-Diels-Alder. | mdpi.org |

Derivatization Strategies for Tailored Functionalization

Selective Functional Group Interconversions

The chemical reactivity of this compound allows for a variety of selective functional group interconversions, which transform the furan core or its bulky substituents into new chemical entities. These transformations are pivotal for the synthesis of complex molecules and materials. Key methodologies include ring-opening reactions, substitutions on the furan ring, and functionalization of the tert-butyl groups.

Ring System Transformations

The furan ring in this compound can undergo cleavage and rearrangement to form different heterocyclic or acyclic structures.

A notable example is the reaction with trithiazyl trichloride (B1173362), which results in the formation of a 5-pivaloyl-3-tert-butylisothiazole. rsc.orgrsc.org This reaction represents a significant interconversion of the furan heterocycle into an isothiazole (B42339) system. The reaction proceeds in a one-pot conversion with yields ranging from 55% to 85% for various substituted furans. rsc.org

Another significant ring-opening functionalization is the oxidation of this compound. Treatment with aqueous sodium hypochlorite (B82951) under controlled pH conditions (7 to 10) leads to the cleavage of the furan ring to produce (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione. epo.org This oxidation provides a high-yield pathway to acyclic diketones from a furan precursor. epo.org

Table 1: Ring System Transformations of this compound

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Trithiazyl trichloride | 5-Pivaloyl-3-tert-butylisothiazole | 55-85% | rsc.org |

Substitution and Modification of the Furan Ring

While the bulky tert-butyl groups can sterically hinder some reactions, electrophilic substitution and other modifications at the 3- and 4-positions of the furan ring are possible. For instance, the formylation of this compound has been reported, leading to the introduction of an aldehyde group onto the furan nucleus. sci-hub.se

Furthermore, under Friedel-Crafts conditions with aluminum chloride, this compound can undergo disproportionation to yield 2,3,5-tri-tert-butylfuran, demonstrating the potential for rearrangement and further alkylation of the furan ring. core.ac.uk

Functionalization of the tert-Butyl Groups

Recent advancements have demonstrated the ability to selectively functionalize the typically inert C-H bonds of the tert-butyl groups. A non-directed catalytic hydroxylation of sterically congested primary C-H bonds has been achieved using a highly electrophilic manganese catalyst. torvergata.it This method allows for the conversion of a tert-butyl group into a 2,2-dimethyl-1-hydroxypropyl group, effectively treating the tert-butyl moiety as a functionalizable unit. torvergata.itunipi.it

Table 2: Functionalization of tert-Butyl Groups in this compound Derivatives

| Substrate Type | Reagents and Conditions | Product Type | Yield | Reference |

|---|

Cycloaddition Reactions

The furan ring of this compound can participate as a diene in cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful tool for constructing more complex polycyclic architectures. For example, the reaction of 2-alkylfurans with arynes leads to the formation of syn and anti cycloadducts. researchgate.net The photooxidation of this compound can also lead to products derived from cycloaddition pathways. acs.org

Advanced Computational and Theoretical Studies of 2,5 Di Tert Butylfuran

Thermochemical Properties and Energetic Landscape

The thermochemical properties of 2,5-Di-tert-butylfuran have been meticulously examined through computational chemistry, yielding precise data on its energetic characteristics. These theoretical approaches offer a powerful alternative and complement to experimental measurements, which can be challenging for such a specific compound.

Precise Determination of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, computational studies have been instrumental in determining this value. Through the use of composite quantum chemical methods and isodesmic reaction schemes, researchers have established that the experimentally determined enthalpy of formation for this compound is self-consistent with those of other alkylfurans like furan (B31954), 2,5-dimethylfuran (B142691), and 2-tert-butylfuran (B1585044). researchgate.netnih.govacs.orgacs.org

Systematic studies have utilized methods such as G3, CBS-QB3, and CBS-APNO in conjunction with isodesmic reactions to calculate the enthalpies of formation for a series of alkylfurans, including this compound, and their corresponding radicals. researchgate.netresearchgate.netresearchgate.netunizar.es These high-level calculations provide a robust and internally consistent set of thermochemical data. acs.org While a CBS-APNO calculation for this compound was computationally demanding, results from CBS-QB3 and G3 methods have shown clear internal consistency in the data. acs.org

| Compound | Method | Calculated ΔHf° (kJ/mol) | Experimental ΔHf° (kJ/mol) |

|---|---|---|---|

| Furan | CBS-QB3 | -34.7 | -34.7 ± 0.8 |

| 2-Methylfuran (B129897) | CBS-QB3 | -79.01 | -76.4 ± 1.2 |

| 2,5-Dimethylfuran | CBS-QB3 | -124.6 | -128.1 ± 1.1 |

| This compound | CBS-QB3 | -233.1 (Gas Phase) | -294.0 ± 3.4 (Liquid Phase) |

Analysis of Bond Dissociation Energies and Radical Thermochemistry

Understanding the bond dissociation energies (BDEs) of this compound is crucial for predicting its reactivity, particularly in radical-mediated processes. Computational studies have revealed that the C-H bonds on the furan ring are remarkably strong. researchgate.netnih.govacs.org This high bond strength is attributed to the instability of the resulting furyl radical, which struggles to delocalize the unpaired electron due to the geometric constraints of the five-membered ring. researchgate.netnih.govacs.org

In contrast, the C-H bonds on the alkyl side-chains are significantly weaker, making them more susceptible to hydrogen abstraction. researchgate.net This has important implications for the combustion and atmospheric chemistry of alkylfurans. researchgate.netnih.govacs.orgacs.org The thermochemistry of various furyl and furfuryl radicals has been determined, providing a comprehensive picture of the energetic landscape of these reactive intermediates. researchgate.netnih.govacs.org

| Compound | Bond | Calculated BDE |

|---|---|---|

| Furan | C-H (at C2) | >500 |

| 2,5-Dimethylfuran | C-H (in CH3 group) | ~360 |

| 2,5-Dimethylfuran | C-H (on furan ring) | ~504 |

Application of Isodesmic Reaction Schemes for High-Accuracy Data

Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. scribd.comumsl.edu This approach is a powerful tool in computational thermochemistry for obtaining highly accurate data by canceling out systematic errors in the calculations. nsf.gov For this compound and other alkylfurans, isodesmic reaction schemes have been extensively used to calculate their standard enthalpies of formation. researchgate.netnih.govresearchgate.netresearchgate.netunizar.es

By carefully choosing reference molecules with similar bonding environments, the errors inherent in the quantum chemical methods can be significantly reduced, leading to more reliable thermochemical values. umsl.edunsf.gov This methodology has been crucial in validating and refining the experimental data for alkylfurans and providing a consistent thermochemical framework for this class of compounds. researchgate.netnih.govresearchgate.netunizar.es

State-of-the-Art Quantum Chemical Methodologies

The accurate prediction of the properties of this compound relies on the application of sophisticated and computationally intensive quantum chemical methods. These methods provide a detailed understanding of the electronic structure and reactivity of the molecule.

Composite Quantum Chemical Methods (e.g., CBS-QB3, G3, CBS-APNO)

Composite methods like the Complete Basis Set (CBS) methods (CBS-QB3, CBS-APNO) and the Gaussian-n theory methods (G3) are multi-step computational protocols designed to achieve high accuracy in thermochemical calculations. researchgate.netresearchgate.netresearchgate.net These methods combine results from different levels of theory and basis sets to extrapolate to the complete basis set limit and include corrections for various electronic and vibrational effects. researchgate.net

These methodologies have been the cornerstone for determining the accurate enthalpies of formation and bond dissociation energies of this compound and related compounds. researchgate.netnih.govresearchgate.netunizar.es The agreement between the results obtained from different composite methods provides a high degree of confidence in the calculated thermochemical data. researchgate.netunizar.es For instance, studies on alkylfurans have shown that the results from G3, CBS-QB3, and CBS-APNO methods agree with each other and with experimental data, often within 1.1 kcal/mol. researchgate.netunizar.es

Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules. science.gov Various DFT functionals, such as B3LYP, have been employed to investigate the properties of furan derivatives. researchgate.net

DFT calculations are valuable for exploring reaction mechanisms, predicting molecular geometries, and understanding the effects of substituents on the electronic properties of molecules. science.gov For instance, DFT has been used to study the frontier orbitals of furan-based compounds, providing insights into their reactivity and the influence of electron-donating or electron-withdrawing groups. science.gov In the context of this compound, DFT calculations can complement the high-accuracy data from composite methods by providing a more detailed picture of its electronic landscape and reactivity patterns.

High-Level Ab Initio Approaches (e.g., CCSD(T)-F12, DLPNO-CCSD(T))

High-level ab initio quantum chemical methods are instrumental in providing benchmark data for molecules like this compound, where experimental data may be scarce or require validation. The explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T)-F12, has been effectively used to calculate the enthalpies of formation for furan and its alkylated derivatives. researchgate.net This approach is particularly valuable as it avoids the computational expense of extremely large standard coupled-cluster calculations while delivering high accuracy. researchgate.net For instance, the standard molar enthalpy of formation for liquid this compound at 298.15 K has been experimentally determined through combustion calorimetry, and such computational methods help to rationalize and ensure the self-consistency of these experimental values. researchgate.netunizar.esresearchgate.net

Similarly, the Domain-Based Local Pair Natural Orbital (DLPNO) CCSD(T) method has emerged as a powerful tool for performing coupled-cluster calculations on large molecules that were previously computationally prohibitive. researchgate.netresearchgate.netnih.gov This method has been successfully employed to calculate gas-phase enthalpies of formation for complex molecules. researchgate.net Studies using composite methods like CBS-QB3 and G3, in conjunction with isodesmic reactions, have shown that the experimentally determined enthalpy of formation for this compound is self-consistent with theoretical predictions for other alkylfurans. researchgate.netacs.orgresearchgate.net The accuracy of DLPNO-CCSD(T) has been benchmarked against canonical CCSD(T)/complete basis set (CBS) results, showing very small deviations, which validates its use for characterizing complex reaction energies. nih.gov

| Compound | Parameter | Value | Method | Source |

|---|---|---|---|---|

| This compound | Standard Molar Enthalpy of Formation (liquid) | -70.2 ± 0.3 kcal/mol | Combustion Calorimetry (Experimental) | unizar.es |

| This compound | Enthalpy of Formation Data | Self-consistent with computational models | CBS-QB3, CBS-APNO, G3 (Theoretical) | acs.orgnih.gov |

| Furan | Enthalpy of Formation (gas) | -34.8 ± 3 kJ/mol | CCSD(T)-F12b (Theoretical) | researchgate.net |

| 2,5-Dimethylfuran | Enthalpy of Formation (gas) | -124.6 ± 6 kJ/mol | CCSD(T)-F12b (Theoretical) | researchgate.net |

Simulation and Prediction of Reaction Mechanisms

Detailed Chemical Kinetic Models for Thermal Decomposition and Oxidation

The thermochemical data derived from computational studies are fundamental for constructing detailed chemical kinetic models that describe the thermal decomposition and oxidation of alkylfurans like this compound. acs.orgresearchgate.netnih.gov These models are crucial for understanding the combustion behavior of furan-based biofuels. The development of such models relies on accurate information regarding reaction pathways and the stability of intermediates. sci-hub.se For related compounds like 2,5-dimethylfuran (DMF), kinetic models have been developed which show that unimolecular decomposition is dominated by pathways involving hydrogen transfers and carbene intermediates, rather than simple bond fissions. researchgate.netrsc.org The key reaction classes that influence ignition behavior and are therefore central to these kinetic models include initiation reactions that form organic radicals, the subsequent unimolecular decomposition of these radicals, and their bimolecular reactions with oxygen. sci-hub.se

| Reaction Class | Description | Relevance |

|---|---|---|

| Initiation Reactions | Initial bond breaking (e.g., C-H, C-C) to form radicals. | Generates the initial radical pool that drives combustion. sci-hub.se |

| H-Abstraction | Removal of a hydrogen atom by a radical species. | A primary consumption pathway for the fuel molecule. unizar.es |

| Unimolecular Decomposition | Spontaneous breakdown of the fuel molecule or radical intermediates. | Governs the formation of smaller, reactive species. acs.orgresearchgate.netrsc.org |

| Radical Addition to O2 | Reaction of fuel-derived radicals with molecular oxygen. | Crucial step in oxidation, leading to peroxy radicals and chain branching. sci-hub.se |

| Isomerization | Rearrangement of radical intermediates (e.g., ROO to QOOH). | Affects the balance of chain-branching versus chain-termination pathways. sci-hub.se |

Unimolecular Decomposition and Hydrogen Atom Addition Reactions

Theoretical studies on the unimolecular decomposition of alkylfurans have revealed complex reaction pathways. For the model compound 2,5-dimethylfuran, decomposition is not initiated by the simple fission of a C-H bond. Instead, the dominant channel involves a 3,2-hydrogen transfer, which leads to a carbene intermediate. researchgate.netrsc.org This carbene subsequently rearranges and decomposes into smaller products. researchgate.net This contrasts with earlier assumptions and highlights the importance of computational studies in uncovering non-intuitive mechanisms. The high strength of the ring C-H bonds in alkylfurans makes their direct cleavage a less favorable decomposition pathway. acs.orgresearchgate.net

Hydrogen atom addition reactions have also been investigated. In the case of this compound, the addition of an electrophile like a proton (from sulfuric acid) leads to the formation of a cation that is remarkably stable. uomosul.edu.iq This stability, which allows the cation to persist for days at room temperature, is attributed to the electronic and steric effects of the tert-butyl groups. uomosul.edu.iq

Stability and Reactivity of Furan-Derived Radicals

Computational studies have provided significant insights into the stability and reactivity of radicals derived from furan and its alkylated derivatives. A key finding is the relative thermodynamic instability of furyl radicals, where the unpaired electron resides on a ring carbon. acs.orgresearchgate.netnih.gov This instability arises from the inability of the five-membered heterocyclic ring to effectively delocalize the unpaired electron, compounded by its geometric inflexibility. acs.orgnih.gov

A direct consequence of this instability is the exceptional strength of the bonds to the furan ring. The ring-carbon-hydrogen (C-H) bonds in alkylfurans have been calculated to be among the strongest C-H bonds recorded, with bond dissociation energies (BDEs) exceeding 500 kJ mol⁻¹. acs.orgresearchgate.netnih.gov This high BDE means that H-abstraction from the furan ring is thermodynamically challenging. In contrast, furfuryl radicals, where the radical center is on a carbon atom in a side chain, are more stable than analogous benzyl (B1604629) radicals, resulting in weaker side-chain C-H bonds. acs.orgresearchgate.netnih.gov These findings are critical for predicting the initial sites of radical attack during oxidation and pyrolysis. acs.org

| Bond Type | Location | Relative Strength | Implication | Source |

|---|---|---|---|---|

| C-H | On the furan ring (Furyl-H) | Exceptionally Strong (>500 kJ/mol) | Resistant to H-abstraction; decomposition less likely via this pathway. | acs.orgresearchgate.netnih.gov |

| C-CH3 | On the furan ring (Furyl-Alkyl) | Unusually Strong | Reflects the instability of the resulting furyl radical. | acs.orgnih.gov |

| C-H | On side-chain (Furfuryl-H) | Weaker than toluene (B28343) derivatives | More susceptible to H-abstraction, making it a likely reaction initiation site. | acs.orgresearchgate.netnih.gov |

Investigation of Substituent Effects and Electronic Structure

Steric and Electronic Influence of tert-Butyl Groups on Furan Ring Reactivity and Aromaticity

The two tert-butyl groups at the 2- and 5-positions of the furan ring exert a profound influence on the molecule's reactivity and electronic structure, primarily through steric hindrance and electronic effects.

The steric bulk of the tert-butyl groups significantly shields the furan ring. This is clearly demonstrated in electrophilic substitution reactions. For example, the chloromethylation of related 5-tert-butylfurans requires unusually rigorous conditions compared to analogues without the bulky substituent. researchgate.netpleiades.online This indicates that the tert-butyl group sterically hinders the approach of electrophiles to the adjacent positions on the furan ring. researchgate.netpleiades.online However, this steric effect is less pronounced when the reaction center is located in a side chain, unless a specific conformation results in the shielding of that chain. researchgate.netpleiades.online

Electronically, tert-butyl groups are known to be electron-donating. This property can influence reaction pathways and the stability of intermediates. A prime example is the protonation of this compound in the presence of acid, which forms a cation. uomosul.edu.iq The electron-donating nature of the tert-butyl groups helps to stabilize the positive charge on the ring, while their steric bulk protects the cation from further reaction, rendering it stable for extended periods. uomosul.edu.iq This combined steric and electronic stabilization is a defining characteristic of the molecule's reactivity.

| Reaction / Property | Observed Effect | Attributed Influence | Source |

|---|---|---|---|

| Electrophilic Substitution (on ring) | Reaction is significantly slower and requires harsher conditions. | Steric Hindrance | researchgate.netpleiades.online |

| Side-Chain Substitution | Effect of tert-butyl group is minimal unless shielded by conformation. | Steric Hindrance (Conformation-dependent) | researchgate.netpleiades.online |

| Cation Formation (Acid Addition) | Resulting cation is exceptionally stable. | Electronic (Inductive stabilization) & Steric (Shielding) | uomosul.edu.iq |

| Molecular Conformation | Can distort the planarity of larger molecular systems containing the furan ring. | Steric Bulk | researchgate.net |

Applications of 2,5 Di Tert Butylfuran in Advanced Materials Science and Sustainable Technologies

Role in Polymer Chemistry and Macromolecular Engineering

The structural characteristics of 2,5-di-tert-butylfuran make it a valuable component in the design and synthesis of novel polymeric materials. The electron-rich furan (B31954) ring can participate in various polymerization reactions, while the sterically hindering tert-butyl groups can enhance the solubility and thermal stability of the resulting polymers.

This compound has been identified as a potential monomer for the production of specialized polymers and resins. ontosight.aibldpharm.com Its utility as a polymer building block stems from the reactivity of the furan ring and the physical properties imparted by the tert-butyl groups. ontosight.ai The compound is a colorless liquid at room temperature with a melting point of 29-31°C and a boiling point of 194-196°C. ontosight.ai These physical properties are pertinent to its handling and processing during polymerization reactions. Commercial suppliers categorize this compound among materials for polymer science, indicating its role as a monomeric building block for creating new macromolecular structures. bldpharm.com

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O | ontosight.ai |

| Molecular Weight | 180.29 g/mol | ontosight.ai |

| Melting Point | 29-31°C | ontosight.ai |

| Boiling Point | 194-196°C | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

This table summarizes key physical properties of this compound relevant to its use in polymerization.

While direct polymerization studies of this compound are not extensively documented, research on the closely related monomer, 2-tert-butylfuran (B1585044), provides a significant model for the synthesis of furan-based block copolymers. Methodologies have been developed for creating block copolymers and functional polymers based on the addition reactions of 2-substituted furans to living polymers.

In one such study, the rapid and quantitative monoaddition of 2-tert-butylfuran to living polyisobutylene (B167198) (PIB) was achieved using Lewis acid catalysts like TiCl₄ or BCl₃. This reaction forms a stable allylic cation that is efficient for initiating the polymerization of a second monomer, such as methyl vinyl ether (MeVE). This sequential monomer addition leads to the formation of well-defined block copolymers, in this case, P(IB-b-MeVE), with high crossover efficiency. This approach demonstrates the potential for using tert-butyl substituted furans to create complex polymer architectures, including AB-type linear block copolymers and three-arm star-block copolymers.

This compound has been investigated for its potential inclusion in the production of polymeric resins. ontosight.ai The incorporation of the di-tert-butylfuran moiety into polymer structures is a strategy to enhance material properties. While its direct use as a primary resin component is an area of ongoing research, derivatives of di-tert-butyl-furan have found specific applications as additives in commercial resins.

For instance, a lactone-based stabilizer, described as the reaction product of 3-hydroxy-5,7-di-tert-butyl-furan-2-one and o-xylene (B151617), is utilized as a heat stabilizer in polycarbonate resin compositions. This demonstrates how the core di-tert-butyl furan structure contributes to the thermal stability of high-performance polymer systems, preventing degradation during processing and use.

Development of Optoelectronic and Functional Materials

The electronic properties of the furan ring, combined with the processing advantages offered by the tert-butyl groups, make this compound a candidate for creating materials used in organic electronics.

This compound and its derivatives are classified by chemical suppliers as materials for optoelectronic applications, including OLEDs and electronic materials. bldpharm.combldpharm.com This suggests their use in the research and development of organic electronic devices. The furan moiety is an electron-rich heterocycle, a common structural feature in the π-conjugated molecules that form the active layers of OLEDs and OFETs. The bulky tert-butyl groups can improve the solubility of these otherwise rigid molecules, which is critical for solution-based processing and the formation of high-quality thin films necessary for device fabrication.

The synthesis of highly conjugated oligomers and polymers containing furan units is a key area of research for developing new functional materials. The stability of cations derived from this compound, as observed in NMR studies upon treatment with strong acids, provides insight into the electronic nature of the substituted furan ring, which can be harnessed in designing larger conjugated systems. uomosul.edu.iq

Furthermore, the compound's specific photochemical properties have been noted in studies on the photosensitized formation of singlet oxygen, where it can act as a reference or a quencher. nist.gov This interaction with light is fundamental to the function of chromophoric systems. The synthesis of these complex molecules often involves building larger structures from precursors like this compound through reactions such as Friedel-Crafts alkylation or modern cross-coupling techniques, which serve to extend the π-conjugated system and tune the material's electronic and optical properties. chemcess.com

Contribution to Sustainable Chemistry and Bio-based Chemical Production

The pursuit of a circular economy and sustainable chemical production has intensified research into biomass-derived platform chemicals. Furanic compounds, in particular, are at the forefront of this endeavor, with this compound showing promise in several key areas.

The synthesis of furanic compounds from non-edible biomass is a cornerstone of creating a more sustainable chemical industry. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be catalytically converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These molecules serve as crucial intermediates in the synthesis of a wide array of valuable chemicals and materials. mdpi.com

While the direct synthesis of this compound from biomass-derived platform chemicals is an area of ongoing research, the production of other furan derivatives from these platforms is well-established. For instance, 2,5-diformylfuran (DFF), an important organic intermediate, can be produced from biomass-derived glucose. ncsu.edu Similarly, 2,5-dimethylfuran (B142691) (DMF), a promising liquid biofuel, is synthesized via the chemoselective hydrogenolysis of HMF. mdpi.com The synthesis of this compound itself can be achieved through methods such as the reaction of 2,5-dimethylfuran with tert-butyl chloride in the presence of a catalyst. ontosight.ai

The production of furanic compounds from biomass offers a renewable alternative to petroleum-based feedstocks. researchgate.net The development of efficient catalytic processes for these conversions is a key focus of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. rsc.org

Furan derivatives are being actively investigated as next-generation biofuels and fuel additives due to their favorable combustion properties. unizar.es Compared to ethanol, which has limitations such as low energy density and water absorption, furan-based fuels like 2,5-dimethylfuran (DMF) offer a higher energy density and are not soluble in water. researchgate.net

While specific data on this compound as a primary biofuel is less prevalent, its properties suggest potential as a fuel additive. The tert-butyl groups contribute to the molecule's stability. The standard molar enthalpy of formation for this compound has been measured, which is a critical parameter for assessing its energy content. researchgate.netresearchgate.net

Research into the combustion characteristics of various furan derivatives is ongoing. Studies on the pyrolysis and oxidation of alkylfurans are crucial for developing detailed chemical kinetic models that can predict their performance in engines. researchgate.netresearchgate.net The ignition characteristics of furanic compounds are influenced by their molecular structure, with aromatic furans showing different behavior compared to their saturated counterparts, tetrahydrofurans. researchgate.net

Table 1: Comparison of Properties of Potential Biofuels

| Compound | Molecular Formula | Boiling Point (°C) | Energy Density (MJ/L) | Water Solubility |

| Ethanol | C2H6O | 78 | 21.2 | Soluble |

| 2,5-Dimethylfuran (DMF) | C6H8O | 92-94 mdpi.com | ~30 mdpi.com | Insoluble researchgate.net |

| This compound | C12H20O | 194-196 ontosight.ai | Not widely reported | Insoluble |

This table provides a general comparison. Specific values may vary based on experimental conditions.

Application as Performance-Enhancing Additives in Polymer Systems

The unique chemical structure of this compound also makes it a candidate for use as an additive in polymer systems, where it can potentially improve thermal stability and other mechanical properties.

The incorporation of furan moieties into polymer backbones is an active area of research. researchgate.net While much of this work has focused on monomers like 2,5-furandicarboxylic acid (FDCA) to create bio-based polyesters, the addition of smaller furanic molecules as performance enhancers is also being explored. researchgate.net

The bulky tert-butyl groups in this compound can act as steric hindrances, which may improve the thermal stability of a polymer matrix by restricting chain mobility at elevated temperatures. This is a desirable characteristic for many polymer applications where resistance to heat degradation is crucial. Some furan-based compounds have been investigated as thermal stabilizers in resin compositions. googleapis.com For instance, the reaction product of 8-hydroxy-5,7-di-tert-butyl-furan-2-on with o-xylene has been mentioned as a lactone-based thermal stabilizer. epo.org

For an additive to be effective, it must be compatible with the host polymer and exhibit low volatility to prevent it from leaching out over time. The boiling point of this compound is relatively high (194-196 °C), suggesting it may have suitable volatility for certain polymer processing and end-use conditions. ontosight.ai

Compatibility is determined by the intermolecular forces between the additive and the polymer chains. The furan ring in this compound provides a degree of polarity, while the tert-butyl groups are nonpolar. This amphiphilic nature could potentially lead to good compatibility with a range of polymer matrices. Studies on the use of furan derivatives in the synthesis of block copolymers, such as those involving polyisobutylene, demonstrate the ability of these molecules to react and integrate within polymer structures. acs.orgresearchgate.net The specific interactions and long-term compatibility of this compound in various polymer systems would require further dedicated studies.

Advanced Analytical and Spectroscopic Characterization of 2,5 Di Tert Butylfuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of chemical reactions involving 2,5-di-tert-butylfuran. Its ability to provide detailed information about molecular structure and dynamics in solution makes it particularly powerful.

In Situ Monitoring of Reaction Intermediates and Product Formation

In situ NMR spectroscopy allows for the real-time observation of chemical reactions, providing invaluable insights into reaction kinetics, the formation of transient intermediates, and product distribution. researchgate.net By monitoring the reaction directly within the NMR tube, researchers can track the disappearance of starting materials and the appearance of products over time. This has been instrumental in studying the time-evolution of chemical reactions to understand mechanisms, optimize catalysts, and identify by-products. researchgate.net For instance, in the context of furan (B31954) derivatives, in situ NMR has been used to observe intermediate species during the dehydration of D-fructose, revealing the formation of compounds like 2,6-anhydro-β-D-fructofuranose and fructose (B13574) dianhydrides. This real-time monitoring capability is crucial for understanding complex reaction networks where multiple competing pathways may exist.

Structural Characterization of Complex Reaction Mixtures

NMR spectroscopy is a powerful tool for identifying the components of complex mixtures containing this compound and its derivatives without the need for physical separation. researchgate.net Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to elucidate the structures of various compounds within a mixture by revealing through-bond correlations between different nuclei. researchgate.netmdpi.com This is particularly useful in analyzing the products of reactions where multiple isomers or by-products are formed. For example, in the study of furan derivatives formed from saccharides, NMR has been essential in identifying not only the desired products but also various side products and humins, which are polymeric by-products. uliege.bemun.ca

Application of NMR Fingerprinting for Thermodynamic Mixture Modeling

NMR fingerprinting, which captures a unique spectral signature of a mixture, can be combined with machine learning to model the thermodynamic properties of poorly specified mixtures. rptu.derptu.de This innovative approach uses the NMR spectrum to generate a "fingerprint" based on structural groups present in the mixture. rptu.de This fingerprint can then be used to predict properties like activity coefficients. rptu.de Furthermore, by integrating pulsed-field gradient (PFG) NMR to measure self-diffusion coefficients, it's possible to define pseudo-components within the mixture, enabling the application of group-contribution methods for thermodynamic modeling. rptu.de This methodology has been successfully applied to design and simulate separation processes for complex mixtures. rptu.de

Mass Spectrometry for Identification of Degradation Products and Reaction Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing complex mixtures and elucidating reaction pathways, particularly in degradation studies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Thermal Degradation Analysis

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is an analytical technique used to identify the chemical composition of materials that are not easily analyzed by conventional GC-MS due to their low volatility. csic.esd-nb.info The sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. csic.esd-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry. csic.es This method provides a reproducible "fingerprint" of the original material, allowing for its identification. csic.es

In the context of furanic compounds, Py-GC/MS is crucial for understanding their thermal decomposition behavior. The thermal degradation of furans is highly dependent on the substituents on the furan ring. ugent.be For alkyl-substituted furans, radical chemistry tends to dominate the decomposition process. ugent.be For example, the weak C-H bonds in the methyl groups of 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) lead to the formation of radicals at elevated temperatures. ugent.be Studies on the pyrolysis of various furan derivatives have identified major products such as CO, propyne, acetylene, and ketene, which are formed through carbene intermediates and subsequent ring-opening reactions. ugent.be

| Pyrolysis Product | Formation Pathway |

| Carbon Monoxide (CO) | Ring-opening of furan intermediates. ugent.be |

| Propyne | Further reaction of open-chain intermediates. ugent.be |

| Acetylene | Further reaction of open-chain intermediates. ugent.be |

| Ketene | Further reaction of open-chain intermediates. ugent.be |

Advanced Spectroscopic Methods (e.g., UV-Vis, FT-IR, Raman) for Electronic and Vibrational Analysis

Advanced spectroscopic techniques such as UV-Vis, FT-IR, and Raman spectroscopy provide complementary information about the electronic and vibrational structure of this compound and its derivatives.

UV-Vis Spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. Phthalocyanine structures, for instance, exhibit characteristic absorptions in the UV region (B band, around 300-350 nm) and the visible region (Q band, around 600-700 nm), both corresponding to π-π* transitions. researchgate.net For furan derivatives, changes in the UV-Vis spectrum can indicate the formation of new species in a reaction mixture. mdpi.com

FT-IR and Raman Spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and their arrangement. researchgate.netamericanpharmaceuticalreview.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. americanpharmaceuticalreview.com

For furan and its derivatives, FT-IR and Raman spectra have been used to identify characteristic vibrational modes. researchgate.net For example, in a study of tannin-furanic rigid foams, Raman spectroscopy was used to characterize the material by comparing its spectral signature to that of its precursors, including polymerized furfuryl alcohol. fh-salzburg.ac.at Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational frequencies and analyze conformational structures. nih.gov

| Spectroscopic Technique | Information Obtained | Application Example for Furan Derivatives |

| UV-Vis Spectroscopy | Electronic transitions (π-π, n-π) | Monitoring reaction progress by observing changes in absorption bands. mdpi.com |

| FT-IR Spectroscopy | Vibrational modes (stretching, bending) | Identifying functional groups and confirming the structure of synthesized furan derivatives. uliege.be |

| Raman Spectroscopy | Vibrational modes, particularly for symmetric non-polar bonds | Characterizing the structure of furan-based polymers and materials. fh-salzburg.ac.at |

Future Directions and Emerging Research Frontiers for 2,5 Di Tert Butylfuran

Innovations in Green Synthetic Methodologies and Catalysis

The future of 2,5-Di-tert-butylfuran synthesis is intrinsically linked to the development of greener and more efficient catalytic processes. Traditional methods, such as the Friedel-Crafts alkylation of furan (B31954) with tert-butyl halides, often involve harsh conditions and the use of catalysts that are not environmentally benign. google.comresearchgate.net Current research is pivoting towards methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Innovations are expected to focus on several key areas. The development of heterogeneous catalysts, for instance, offers the promise of easier separation and reusability, contributing to more sustainable manufacturing processes. bldpharm.com Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly reduce reaction times and improve yields for the synthesis of furan derivatives. nih.govontosight.ai Furthermore, the exploration of enzymatic catalysis and the use of bio-based starting materials align with the principles of green chemistry, aiming to create more sustainable pathways to 2,5-disubstituted furans. mdpi.comacs.org Research into various metal-based catalytic systems, including nickel, palladium, scandium, gold, and copper, continues to yield more efficient and selective methods for creating the 2,5-disubstituted furan scaffold. bldpharm.commdpi.comacs.orgnih.goviberdrola.com

Interactive Table: Catalytic Systems for 2,5-Disubstituted Furan Synthesis

| Catalyst System | Starting Materials | Key Advantages | Reference(s) |

| Nickel (Ni(acac)₂/1,10-phen) | Aryl(alkyl)iodides, CaC₂ | One-pot synthesis, broad functional group tolerance. | acs.org |

| Palladium (Pd(OAc)₂) / Lewis Acid (BF₃·OEt₂) | Enyne acetates | High efficiency, good to excellent yields, wide substrate scope. | mdpi.com |

| Scandium (Sc(OTf)₃) | Aryl oxiranediesters, γ-hydroxyenones | Mild reaction conditions, moderate to good yields. | nih.goviberdrola.com |

| Gold (Au) | 1,3-Diynes | Access to 2,5-diamidofurans. | bldpharm.com |

| Copper (CuCl) | β-chlorovinyl ketones | One-pot synthesis. | bldpharm.com |

Exploration of Novel Applications in Advanced Materials and Nanotechnology

The unique structural and chemical properties of this compound make it a compelling candidate for the development of advanced materials. Its furan core, derivable from renewable biomass sources, positions it as a building block for sustainable polymers. mdpi.comnih.gov

Future research will likely focus on incorporating this compound as a monomer in polymerization reactions to create novel polymers with tailored properties. acs.org Its bulky tert-butyl groups can impart specific characteristics to the polymer, such as increased thermal stability, solubility, and altered mechanical properties. One area of exploration is its use in the synthesis of block copolymers. For example, 2-tert-butylfuran (B1585044) has been used in the cationic polymerization of isobutylene (B52900) to create block copolymers, a methodology that could be extended to the di-substituted analogue. researchgate.netbldpharm.com The resulting furan-containing polymers could find applications in high-performance plastics, resins, and coatings. bldpharm.comacs.org

The antioxidant properties conferred by the tert-butyl groups also suggest potential applications in material stabilization, protecting polymers and other materials from oxidative degradation. chemicalbook.com While direct applications in nanotechnology have yet to be extensively explored, the potential exists. Furan-based polymers could be used to create nanostructures, such as nanoparticles or nanofibers, for applications in drug delivery, catalysis, or electronics. nih.gov The development of furan-based liquid crystal polymers also opens up possibilities for their use in advanced optical and electronic devices. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating the understanding and application of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design.

This synergistic approach has already been successfully applied to various furan derivatives. For instance, combined experimental and theoretical studies have been used to investigate the corrosion inhibition properties of furan-based compounds on steel, where DFT calculations help to understand the adsorption mechanism of the inhibitor molecules on the metal surface. prepchem.comsigmaaldrich.com Similarly, the thermochemical properties of this compound, including its enthalpy of formation, have been determined through high-level computational methods, providing fundamental data that is crucial for modeling its behavior in various applications. google.com

Future research will see an even deeper integration of these approaches. Computational screening of potential catalysts for the green synthesis of this compound can narrow down experimental efforts. Likewise, predicting the material properties of novel polymers derived from this furan derivative can guide synthetic priorities towards materials with the most promising characteristics for specific applications.

Interactive Table: Examples of Combined Computational and Experimental Studies on Furan Derivatives

| Research Area | Compound(s) Studied | Computational Method(s) | Experimental Technique(s) | Key Findings | Reference(s) |

| Thermochemistry | This compound, other alkylfurans | CBS-QB3, CBS-APNO, G3 | Not specified in abstract | Determined enthalpies of formation and bond dissociation energies. | google.com |

| Corrosion Inhibition | Furan-2-carboxylic acid, Furan-2,5-dicarboxylic acid | DFT, HF, MP2 | Electrochemical measurements | Investigated corrosion inhibition mechanism on mild steel. | prepchem.com |

| Reaction Mechanism | Furan derivatives | DFT | Not specified in abstract | Proposed reaction mechanisms for hydroarylation. | nih.gov |

| Antioxidant Properties | 2-substituted furan derivatives | DFT | DPPH radical scavenging assay | Correlated electronic structure with antioxidant activity. | chemicalbook.com |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is no exception. These powerful computational tools can analyze vast datasets to predict chemical properties, optimize reaction conditions, and even propose novel molecular structures with desired functionalities.

For this compound, AI and ML can be leveraged in several ways. Machine learning models can be trained to predict its physical and chemical properties with high accuracy, reducing the need for time-consuming and expensive experimental measurements. In the realm of synthesis, ML algorithms can optimize reaction parameters such as catalyst choice, solvent, and temperature to maximize yield and minimize byproducts.

Furthermore, generative AI models can be employed for the de novo design of new molecules based on the this compound scaffold. By learning the structure-property relationships from existing chemical data, these models can propose novel derivatives with enhanced properties for specific applications, such as improved performance in advanced materials or greater efficacy as a specialized chemical intermediate. researchgate.net The integration of AI with automated robotic systems could lead to closed-loop chemical discovery, where AI algorithms design experiments, which are then performed by robots, and the results are fed back to the AI to refine its models and design the next set of experiments. This approach promises to dramatically accelerate the pace of innovation for compounds like this compound.

Interactive Table: Potential AI and ML Applications for this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Training ML models (e.g., D-MPNNs) to predict physical, chemical, and material properties. | Accelerated screening of derivatives for desired characteristics without synthesis. |

| Reaction Optimization | Using algorithms to explore the parameter space of a chemical reaction to find optimal conditions. | Improved yields, reduced waste, and faster development of green synthetic routes. |

| Retrosynthetic Analysis | AI-powered tools to propose synthetic pathways for target molecules. | Discovery of novel and more efficient synthetic routes to this compound and its derivatives. |

| De Novo Molecular Design | Generative models to create new molecules with specific desired properties. | Design of new materials, polymers, or functional molecules based on the this compound scaffold. |

| Automated Discovery | Integration of AI with robotic platforms for autonomous experimentation. | High-throughput screening of reaction conditions and discovery of new applications in an accelerated, closed-loop fashion. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-di-tert-butylfuran in laboratory settings?

- Methodological Answer : A common approach involves catalytic oxidation of substituted furan precursors. For example, tert-butyl hydroperoxide (TBHP) with molybdenum-based catalysts (e.g., ammonium molybdate) can facilitate selective oxidation under mild conditions. Reaction parameters such as solvent choice (e.g., tert-butanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly influence yield and purity . Safety protocols for handling peroxides and volatile solvents must be strictly followed, including proper ventilation and personal protective equipment .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, H NMR should show distinct peaks for tert-butyl groups (δ ~1.3 ppm, singlet) and furan protons (δ ~6.0–7.0 ppm). Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or isomerization; cross-validation with X-ray crystallography (as demonstrated for analogous dihydrofuran derivatives) resolves such ambiguities . Mass spectrometry (EI-MS) with high-resolution instruments can confirm molecular ion peaks and fragmentation patterns.

Q. What are the best practices for detecting trace amounts of this compound in environmental samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is preferred for trace analysis. Sample preparation should include solid-phase extraction (SPE) using hydrophobic resins (e.g., C18) to concentrate the analyte. Calibration with deuterated internal standards (e.g., acenaphthene-d10) improves quantification accuracy, as seen in environmental monitoring studies . Limit of detection (LOD) can be enhanced by optimizing ionization parameters (e.g., electron impact mode at 70 eV).

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound derivatives?

- Methodological Answer : Discrepancies in thermodynamic properties (e.g., enthalpy of formation) often arise from differences in experimental conditions or computational models. To address this, replicate measurements using bomb calorimetry under controlled atmospheres (e.g., inert gas) are recommended. Computational validation via density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) can reconcile experimental and theoretical values, as demonstrated in studies on alkyl-substituted furans .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Steric hindrance from tert-butyl groups directs electrophiles to less hindered positions. For bromination, using Lewis acids (e.g., FeBr) at low temperatures (−20°C) enhances selectivity for the 3-position, as observed in brominated dihydrofuran analogs . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC monitoring.

Q. How do solvent effects influence the stability of this compound under catalytic conditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in oxidation reactions but may promote side reactions like ring-opening. Solvent screening via Design of Experiments (DoE) frameworks, combined with Arrhenius plot analysis, identifies optimal conditions. For example, tert-butanol minimizes decomposition pathways in TBHP-mediated oxidations due to its low polarity and high boiling point .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for interpreting contradictory results in catalytic performance studies?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) can isolate variables (e.g., catalyst loading, temperature) causing discrepancies. Case studies in furan chemistry recommend comparing confidence intervals across replicates and applying Grubbs’ test to exclude outliers . Transparent reporting of raw data and error margins is critical for reproducibility.

Q. How should researchers design experiments to assess the photodegradation pathways of this compound?

- Methodological Answer : Use controlled UV irradiation chambers with monochromatic light (e.g., 254 nm) to simulate degradation. Monitor reaction progress via UV-Vis spectroscopy (absorbance at λ~270 nm for furan rings) and identify intermediates using LC-MS/MS. Quantum yield calculations and radical trapping experiments (e.g., with TEMPO) elucidate mechanistic pathways, as applied in studies on dimethylfuran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products